4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylic acid
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Overview
Description
4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system that includes a thieno and pyridine moiety, making it a versatile scaffold for the development of novel derivatives with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylic acid typically involves a multi-step process. One efficient method starts from aniline, which undergoes a series of reactions including nucleophilic aromatic substitution and cyclization . The key steps in this synthesis include:
Nucleophilic Aromatic Substitution: Aniline reacts with a suitable electrophile to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the thieno-pyridine core.
Oxidation: The final step involves oxidation to introduce the oxo group at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxo groups or conversion to other oxidized derivatives.
Reduction: Reduction of the oxo group to form hydroxyl derivatives.
Substitution: Substitution reactions at the pyridine or thieno ring positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution pattern.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in kinase inhibition studies.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for the development of targeted therapies in cancer treatment.
Comparison with Similar Compounds
4-Oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid: Similar structure but with a quinoline moiety instead of pyridine.
Thieno[3,2-c]pyridine derivatives: Various derivatives with different substituents on the thieno or pyridine ring.
Uniqueness: 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylic acid is unique due to its specific ring fusion and the presence of the oxo group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-oxo-5H-thieno[3,2-c]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-7-4-3-6(8(11)12)13-5(4)1-2-9-7/h1-3H,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYYEJWBANKYND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1SC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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